6-Azido-hexylamine

Bioconjugation Linker Chemistry Hydrophobicity

6-Azido-hexylamine (CAS 349553-73-7) is a heterobifunctional linker comprising a terminal primary amine and a terminal azide group separated by a six-carbon aliphatic chain (H₂N–(CH₂)₆–N₃). This compound is classified as a click chemistry reagent and a cleavable (degradable) linker for antibody-drug conjugates (ADCs).

Molecular Formula C6H14N4
Molecular Weight 142.20 g/mol
CAS No. 349553-73-7
Cat. No. B1280733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azido-hexylamine
CAS349553-73-7
Molecular FormulaC6H14N4
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC(CCCN=[N+]=[N-])CCN
InChIInChI=1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2
InChIKeyCLQMAUAPICAWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azido-hexylamine (CAS 349553-73-7) - Heterobifunctional Linker for Bioorthogonal Conjugation


6-Azido-hexylamine (CAS 349553-73-7) is a heterobifunctional linker comprising a terminal primary amine and a terminal azide group separated by a six-carbon aliphatic chain (H₂N–(CH₂)₆–N₃) [1]. This compound is classified as a click chemistry reagent and a cleavable (degradable) linker for antibody-drug conjugates (ADCs) [2]. The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, while the primary amine facilitates coupling to carboxylic acids, activated esters, and other electrophiles .

Why 6-Azido-hexylamine Cannot Be Substituted by Generic Alkyl or PEG Linkers


Substituting 6-Azido-hexylamine with a generic alkyl-amine linker (e.g., hexylamine) or a PEG-based analog (e.g., Azido-PEG-amine) compromises critical performance attributes. Hexylamine lacks the azide handle, precluding participation in bioorthogonal click chemistry, thereby eliminating the ability to conjugate two distinct molecular entities in a controlled, orthogonal manner [1]. Conversely, PEG-based azido-amines introduce hydrophilic, non-immunogenic spacer arms that can enhance solubility and reduce immunogenicity compared to the hydrophobic C6 alkyl chain of 6-Azido-hexylamine . This alteration in physicochemical properties directly impacts linker solubility, membrane permeability, and the intracellular trafficking of conjugates, potentially reducing efficacy in applications where a hydrophobic, membrane-permeable linker is required .

Quantitative Differentiation of 6-Azido-hexylamine (CAS 349553-73-7) Against Key Comparators


Spacer Arm Hydrophobicity: C6 Alkyl vs. PEG-Based Linkers

6-Azido-hexylamine features a hydrophobic C6 alkyl spacer, in contrast to hydrophilic PEG-based linkers such as Azido-PEG6-amine [1]. The C6 alkyl chain confers increased membrane permeability and distinct solubility characteristics, which are critical for intracellular delivery applications. Azido-PEG6-amine, with a calculated LogP of -2.8 and high aqueous solubility (>100 mg/mL), is optimized for extracellular or systemic applications where hydrophilicity is paramount . 6-Azido-hexylamine exhibits a LogP of 1.968, indicating significantly higher hydrophobicity and preferential partitioning into lipid membranes [2].

Bioconjugation Linker Chemistry Hydrophobicity

Linker Length and Conformational Flexibility: C6 Spacer vs. Shorter Analogs

6-Azido-hexylamine provides a six-carbon spacer arm, offering greater conformational flexibility compared to shorter alkyl linkers such as 3-azido-propylamine (C3 spacer) [1]. The extended length of the C6 spacer (estimated to be 7-8 Å in extended conformation) reduces steric hindrance between conjugated biomolecules, which is essential for maintaining biological activity in ADC and PROTAC constructs [2]. Shorter linkers (e.g., C3, ~4 Å) may impose spatial constraints that hinder proper target engagement .

ADC Linker Spacer Length Conformational Flexibility

Cleavable vs. Non-Cleavable Linker Classification

6-Azido-hexylamine is explicitly classified as a cleavable (degradable) linker in ADC applications . In contrast, structurally similar linkers such as Aminooxy-PEG4-alcohol are classified as non-cleavable . Cleavable linkers like 6-Azido-hexylamine are designed to release the cytotoxic payload upon internalization into target cells, a critical mechanism for achieving selective toxicity [1].

ADC Linker Cleavable Linker Drug Release

Dual Reactivity: Amine Coupling and Click Chemistry Compatibility

6-Azido-hexylamine enables orthogonal bioconjugation strategies due to its terminal primary amine and azide groups [1]. In contrast, hexylamine (CAS 111-26-2) possesses only a primary amine and cannot participate in click chemistry reactions [2]. This dual functionality allows for the sequential, site-specific attachment of two distinct molecular entities, such as a targeting ligand and a payload, which is not feasible with mono-functional analogs .

Heterobifunctional Linker Click Chemistry Bioconjugation

Optimal Application Scenarios for 6-Azido-hexylamine (CAS 349553-73-7)


Synthesis of Cleavable Antibody-Drug Conjugates (ADCs)

6-Azido-hexylamine is optimally employed as a cleavable linker in ADC synthesis, where its hydrophobic C6 alkyl spacer promotes membrane permeability and its azide group enables site-specific conjugation of a cytotoxic payload to a monoclonal antibody via click chemistry [1]. The cleavable nature of the linker ensures intracellular payload release upon internalization into target cells [2].

Construction of Hydrophobic PROTACs for Intracellular Protein Degradation

The hydrophobic C6 alkyl spacer of 6-Azido-hexylamine is advantageous for designing PROTACs (PROteolysis TArgeting Chimeras) intended for intracellular targets, as it facilitates membrane crossing, unlike highly hydrophilic PEG-based linkers which may be retained in the extracellular space [1]. The azide handle allows for modular assembly of the PROTAC via click chemistry [2].

Site-Selective Bioconjugation in Organic Media

Due to its LogP of 1.968, 6-Azido-hexylamine is well-suited for bioconjugation reactions conducted in organic or mixed aqueous-organic solvent systems where hydrophobic linkers are required for solubility and efficient reaction kinetics [1]. This contrasts with hydrophilic PEG linkers, which are optimized for purely aqueous environments [2].

Preparation of Functionalized Lipid Nanoparticles for Targeted Drug Delivery

6-Azido-hexylamine can be used to functionalize the surface of lipid nanoparticles (LNPs) with targeting ligands or imaging agents [1]. Its hydrophobic C6 chain integrates seamlessly into the lipid bilayer, anchoring the functional handle without disrupting particle stability, while the azide group provides a site for subsequent click chemistry modifications [2].

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